

In-Depth Technical Guide: (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0)

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Compound of Interest

Compound Name: (8-Bromonaphthalen-1-yl)methanol

Cat. No.: B082454

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromonaphthalen-1-yl)methanol, with CAS number 14938-58-0, is a peri-substituted naphthalene derivative. The unique steric and electronic environment created by the proximity of the bromo and methanolic functional groups at the 1 and 8 positions of the naphthalene core makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of **(8-Bromonaphthalen-1-yl)methanol** is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Source(s)
CAS Number	14938-58-0	[1][2]
Molecular Formula	C ₁₁ H ₉ BrO	[1][2]
Molecular Weight	237.096 g/mol	[1][2]
Melting Point	89 °C	[3]
Boiling Point	374.6 °C at 760 mmHg	[3]
Density	1.533 g/cm ³	
pKa	13.97 ± 0.10 (Predicted)	
Appearance	White to off-white solid	[4]
Solubility	Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water.	[5]

Identifiers:

Identifier Type	Identifier	Source(s)
IUPAC Name	(8-bromonaphthalen-1-yl)methanol	[1][2]
Synonyms	1-Bromo-8-(hydroxymethyl)naphthalene, 8-Bromo-1-naphthalenemethanol	
InChI	InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2	[1]
InChIKey	CBEFAHWSHVJUKE-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC2=C(C(=C1)CO)C(=CC=C2)Br</chem>	[1]

Synthesis

(8-Bromonaphthalen-1-yl)methanol is typically synthesized from commercially available 8-bromo-1-naphthoic acid. The most common method involves the reduction of the carboxylic acid functional group.

Experimental Protocol: Reduction of 8-Bromo-1-naphthoic Acid

This protocol is based on established procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).^{[6][7]}

Materials:

- 8-Bromo-1-naphthoic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)

- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

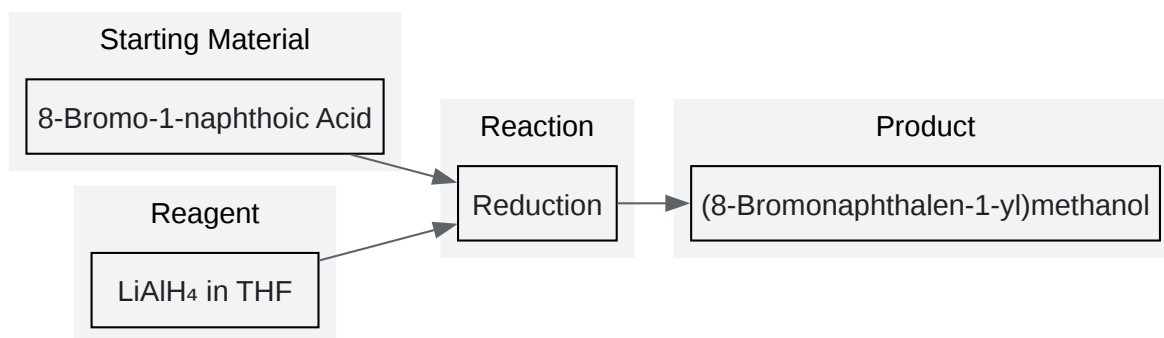
Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight molar excess, e.g., 1.2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
- **Addition of Carboxylic Acid:** 8-Bromo-1-naphthoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH_4 via the dropping funnel at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by thin-layer

chromatography, TLC).

- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. Alternatively, ethyl acetate can be added slowly to quench the excess LiAlH_4 .
- Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(8-Bromonaphthalen-1-yl)methanol**.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **(8-Bromonaphthalen-1-yl)methanol**.

Spectral Data

While specific, high-resolution NMR spectra for **(8-Bromonaphthalen-1-yl)methanol** are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ^1H NMR Spectral Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Ar-H	7.2 - 8.2	m
-CH ₂ -	~4.8	s
-OH	Variable	br s

Predicted ^{13}C NMR Spectral Data:

Carbon	Predicted Chemical Shift (ppm)
C-Br	~120
Ar-C	125 - 135
C-CH ₂ OH	~138
-CH ₂ OH	~65

Applications in Research and Development

(8-Bromonaphthalen-1-yl)methanol serves as a versatile intermediate in the synthesis of more complex molecules due to the presence of two reactive sites: the hydroxyl group and the bromo substituent.

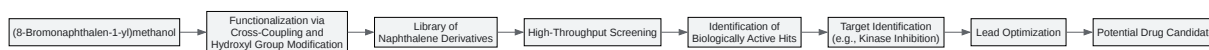
Drug Development

Naphthalene derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.^{[8][9]} The unique peri-substitution pattern of **(8-Bromonaphthalen-1-yl)methanol** can be exploited to create sterically constrained molecules with specific three-dimensional conformations, which can be crucial for binding to biological targets. The bromo

group can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the hydroxyl group can be oxidized to an aldehyde or converted to other functional groups.

Potential Signaling Pathway Involvement:

While no direct studies link **(8-Bromonaphthalen-1-yl)methanol** to specific signaling pathways, its derivatives could potentially be designed to target various pathways implicated in diseases. For instance, naphthalene-based compounds have been investigated as inhibitors of protein kinases, which are key components of many signaling cascades. The general approach would involve using this compound as a scaffold to build molecules that can interact with the ATP-binding site or allosteric sites of a target kinase.



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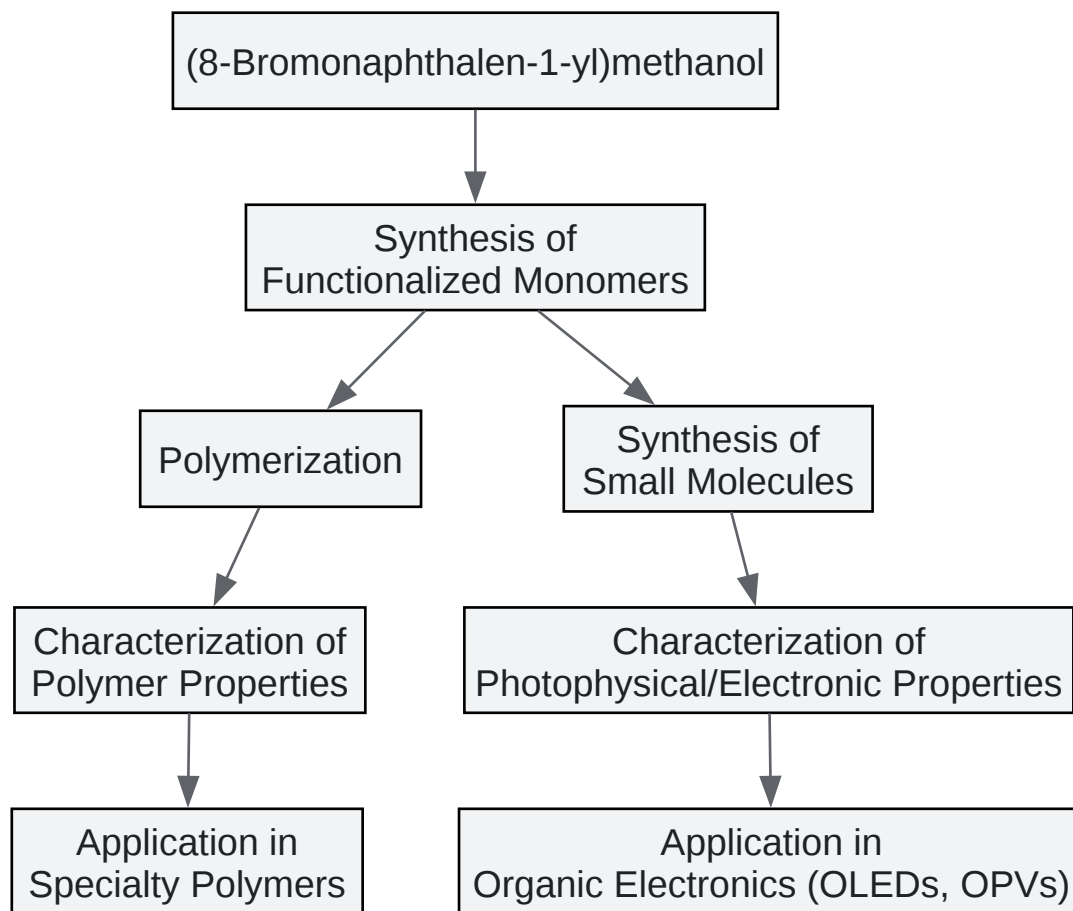
Caption: A generalized workflow for drug discovery using the title compound.

Material Science

Peri-substituted naphthalenes are of significant interest in material science due to their unique photophysical and electronic properties.[10] The rigid naphthalene core and the steric strain induced by the 1,8-substituents can lead to materials with interesting conformational and packing properties in the solid state.

(8-Bromonaphthalen-1-yl)methanol can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyethers. Furthermore, the naphthalene core is a known chromophore, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The bromo substituent provides a convenient handle for further elaboration of the aromatic system to tune its electronic properties.

Experimental Workflow in Material Science:



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Caption: Workflow for material science applications of the title compound.

Safety Information

(8-Bromonaphthalen-1-yl)methanol should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

(8-Bromonaphthalen-1-yl)methanol is a valuable and versatile chemical intermediate with significant potential in both drug discovery and material science. Its unique peri-substitution pattern offers opportunities for the synthesis of novel, sterically constrained molecules with tailored properties. While detailed experimental data for this specific compound is somewhat limited in the public domain, the information provided in this guide, based on analogous structures and general chemical principles, serves as a solid foundation for researchers and scientists working with this compound. Further research into the synthesis, characterization, and applications of **(8-Bromonaphthalen-1-yl)methanol** is warranted to fully explore its potential.

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